6-AMINO-1',2-DIMETHYL-1,2,3,8A-TETRAHYDRO-7{H}-SPIRO[ISOQUINOLINE-8,4'-PIPERIDINE]-5,7,7-TRICARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,2-Dimethyl-6-amino-1,2,3,8a-tetrahydrospiro[isoquinoline-8(7H),4’-piperidine]-5,7,7-tricarbonitrile is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
The synthesis of 1’,2-Dimethyl-6-amino-1,2,3,8a-tetrahydrospiro[isoquinoline-8(7H),4’-piperidine]-5,7,7-tricarbonitrile involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the spiro structure. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound under suitable conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1’,2-Dimethyl-6-amino-1,2,3,8a-tetrahydrospiro[isoquinoline-8(7H),4’-piperidine]-5,7,7-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1’,2-Dimethyl-6-amino-1,2,3,8a-tetrahydrospiro[isoquinoline-8(7H),4’-piperidine]-5,7,7-tricarbonitrile stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include other spiroisoquinoline derivatives, which may have different substituents or functional groups, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C18H22N6 |
---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
6-amino-1//',2-dimethylspiro[3,8a-dihydro-1H-isoquinoline-8,4//'-piperidine]-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C18H22N6/c1-23-7-4-17(5-8-23)15-10-24(2)6-3-13(15)14(9-19)16(22)18(17,11-20)12-21/h3,15H,4-8,10,22H2,1-2H3 |
InChI-Schlüssel |
OKZFPFAXXPZZIS-UHFFFAOYSA-N |
SMILES |
CN1CCC2(CC1)C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C |
Kanonische SMILES |
CN1CCC2(CC1)C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.